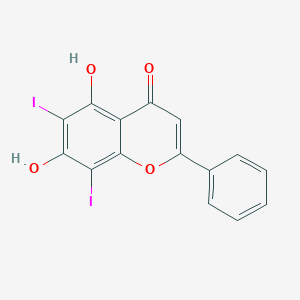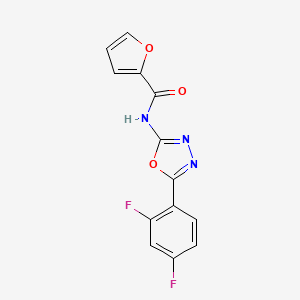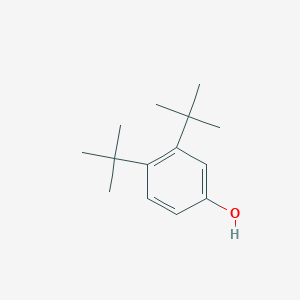
3,4-DI-Tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DI-Tert-butylphenol is an organic compound with the molecular formula C14H22O. It is a type of phenol where two tert-butyl groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in plastics and rubbers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-DI-Tert-butylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or phosphoric acid as the catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds as follows:
[ \text{C}_6\text{H}_5\text{OH} + 2(\text{CH}_3)_2\text{C=CH}_2 \rightarrow \text{C}_6\text{H}_3(\text{C(CH}_3)_3)_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow alkylation process. This method ensures higher yields and purity of the product. The process includes the following steps:
Feed Preparation: Phenol and isobutene are mixed in the desired molar ratio.
Reaction: The mixture is passed through a reactor containing the acid catalyst at elevated temperatures and pressures.
Separation: The reaction mixture is then cooled, and the product is separated from unreacted phenol and by-products using distillation.
Purification: The crude product is further purified through recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-DI-Tert-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or hydroperoxides.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts in the presence of hydrogen gas (H2) is commonly used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical methods.
Major Products Formed
Oxidation: Quinones and hydroperoxides.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Aplicaciones Científicas De Investigación
3,4-DI-Tert-butylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in the stabilization of polymers and resins. It is also used in the synthesis of other organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used as a stabilizer in plastics, rubbers, and lubricants to prevent oxidative degradation.
Mecanismo De Acción
The mechanism of action of 3,4-DI-Tert-butylphenol primarily involves its antioxidant properties. It can neutralize free radicals and reactive oxygen species (ROS) by donating hydrogen atoms or electrons. This prevents the oxidation of other molecules and protects cells from oxidative damage. The molecular targets include enzymes and proteins involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.
Comparación Con Compuestos Similares
Similar Compounds
2,4-DI-Tert-butylphenol: Similar structure but with tert-butyl groups at the 2 and 4 positions.
4-Tert-butylphenol: Contains a single tert-butyl group at the 4 position.
2,6-DI-Tert-butylphenol: Contains tert-butyl groups at the 2 and 6 positions.
Uniqueness
3,4-DI-Tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its antioxidant activity is influenced by the position of the tert-butyl groups, making it more effective in certain applications compared to its isomers.
Propiedades
Número CAS |
1207-47-2 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
3,4-ditert-butylphenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)11-8-7-10(15)9-12(11)14(4,5)6/h7-9,15H,1-6H3 |
Clave InChI |
JOYPTWUVOBTDDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)
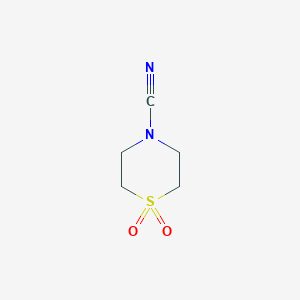
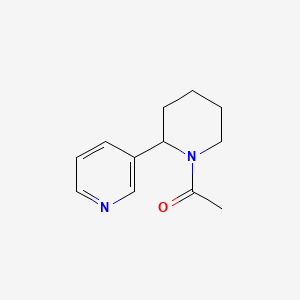
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
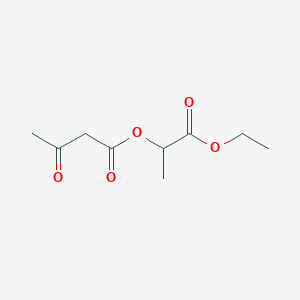
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)

![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)
